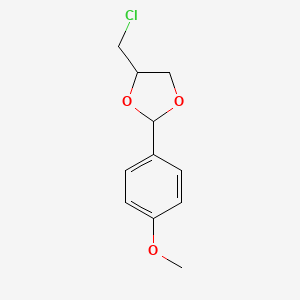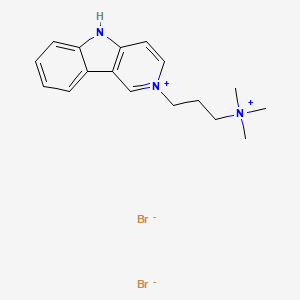
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the class of pyridoindoles. This compound is known for its unique structure, which includes a pyridoindole core and a trimethylammonio propyl side chain, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of 9H-pyrido(3,4-b)indole with 3-bromopropyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridoindole derivatives.
Substitution: Formation of azido derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is studied for its interactions with biological macromolecules. It has been used in studies involving enzyme inhibition and receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonio group enhances its binding affinity to negatively charged sites on proteins, leading to inhibition or modulation of their activity. The pyridoindole core can intercalate with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
9H-Pyrido(3,4-b)indole: A simpler analog without the trimethylammonio propyl side chain.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form with different reactivity.
Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate: A derivative with an ester group.
Uniqueness
The presence of the trimethylammonio propyl side chain in 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide imparts unique properties such as increased solubility in water and enhanced binding to biological targets. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
属性
CAS 编号 |
63731-88-4 |
|---|---|
分子式 |
C17H23Br2N3 |
分子量 |
429.2 g/mol |
IUPAC 名称 |
trimethyl-[3-(5H-pyrido[4,3-b]indol-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C17H22N3.2BrH/c1-20(2,3)12-6-10-19-11-9-17-15(13-19)14-7-4-5-8-16(14)18-17;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+1;;/p-1 |
InChI 键 |
YXWKGHSFQVHHSO-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCC[N+]1=CC2=C(C=C1)NC3=CC=CC=C32.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


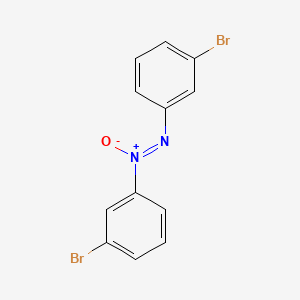
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
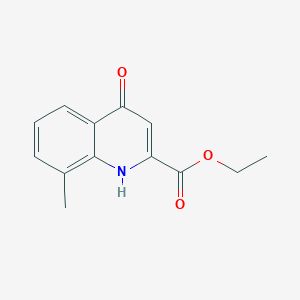
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)

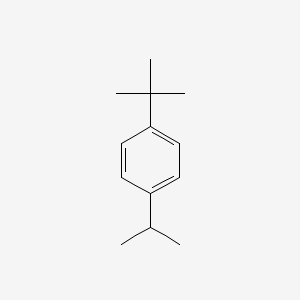
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
